molecular formula C14H12ClN3O5 B2451377 dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1350929-63-3

dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2451377
CAS No.: 1350929-63-3
M. Wt: 337.72
InChI Key: YDJTUXZAFXCDHX-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cycloaddition reaction with sodium azide to form the triazole ring. The final step involves esterification with dimethyl sulfate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
  • Dimethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
  • Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Uniqueness

Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJTUXZAFXCDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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